2-amino-7-fluoroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry and agricultural applications. It is recognized for its antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties.
The compound can be synthesized from commercially available precursors, particularly through cyclization reactions involving 2-aminobenzonitrile and formamide . Its chemical structure is characterized by the presence of a fluorine atom at the 7-position of the quinazolinone core, which significantly influences its reactivity and biological activity.
2-amino-7-fluoroquinazolin-4(3H)-one is classified as a heterocyclic aromatic compound, specifically a quinazolinone derivative. Its classification is based on its structural features, which include a fused benzene and pyrimidine ring system.
The synthesis of 2-amino-7-fluoroquinazolin-4(3H)-one typically involves cyclization reactions. A common method includes the reaction of 2-aminobenzonitrile with formamide under specific conditions, often facilitated by catalysts to improve yield and reaction efficiency.
The molecular formula of 2-amino-7-fluoroquinazolin-4(3H)-one is , with a molecular weight of approximately 164.14 g/mol. The structure includes:
2-amino-7-fluoroquinazolin-4(3H)-one can undergo several chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with specific properties.
The mechanism of action for 2-amino-7-fluoroquinazolin-4(3H)-one involves its interaction with various biological targets. It is believed to affect multiple biochemical pathways due to its ability to bind with enzymes and other biomolecules.
Research indicates that this compound may inhibit specific enzymes or modulate protein-ligand interactions, leading to various biological effects such as anti-inflammatory responses or antimicrobial activity .
The physical properties of 2-amino-7-fluoroquinazolin-4(3H)-one include:
Key chemical properties include:
Relevant data indicate that this compound exhibits high gastrointestinal absorption potential, making it suitable for pharmacological applications .
2-amino-7-fluoroquinazolin-4(3H)-one has significant applications in various scientific fields:
The exploration of quinazolinones began in 1869 with the synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, followed by Weddige’s formal naming of "quinazoline" in 1887 [1] [6]. Early synthetic routes, such as the Niementowski reaction (1895), involved condensation of anthranilic acid with formamide, establishing a foundation for diverse methodologies [1] [6]. The scaffold’s therapeutic potential was underscored by the isolation of natural quinazolinone alkaloids (e.g., febrifugine from Dichroa febrifuga), which demonstrated potent antimalarial activity [1]. By the mid-20th century, systematic medicinal chemistry efforts yielded clinically impactful drugs:
Table 1: Clinically Approved Drugs Based on the Quinazolinone Scaffold
Drug Name | Therapeutic Area | Molecular Target | Key Quinazolinone Substitution |
---|---|---|---|
Gefitinib | Oncology (NSCLC) | EGFR Tyrosine Kinase | 3-Chloro-4-fluoroaniline at C4 |
Raltegravir | Antiviral (HIV) | HIV Integrase | N-Methylpyrimidone at C2 |
Prazosin | Cardiovascular (Hypertension) | α1-Adrenergic Receptor | Furan-2-carbonyl at C4 |
The scaffold’s adaptability arises from its synthetic accessibility. Modern methods include:
Fluorine incorporation into bioactive molecules enhances metabolic stability, membrane permeability, and target binding via electronegativity and steric mimicry. At the C7 position of quinazolinone, fluorine exerts profound effects:
Table 2: Impact of C7-Fluorine on Physicochemical and Biological Properties
Property | 7-Fluoroquinazolinone | Non-Fluorinated Analog | Change (%) |
---|---|---|---|
LogP (Calculated) | 1.82 | 2.15 | ↓ 15% |
Metabolic Stability (t½, mouse) | 4.2 h | 1.8 h | ↑ 133% |
MIC vs. M. tuberculosis | 0.6 µM | 25 µM | ↓ 97% |
hERG Inhibition (IC50) | >30 µM | 0.5 µM | ↓ Toxicity |
Biological studies highlight fluorine’s role in overcoming resistance. In anti-HIV analogs, 7-fluoro substitution reduced hERG channel binding (IC₅₀ >30 µM vs. 0.13–0.83 µM for non-fluorinated NNRTIs), mitigating cardiotoxicity risks [4]. In antitubercular quinazolinones (e.g., 26), the C7-fluoro group enhanced penetration into mycobacterial membranes, yielding sub-micromolar MIC values against M. tuberculosis H37Rv .
The 2-amino group in 2-amino-7-fluoroquinazolin-4(3H)-one (CAS# 1378451-55-8) serves as a hydrogen-bond donor/acceptor nexus, crucial for molecular recognition. Its impacts include:
Table 3: Synthesis Routes for 2-Amino-7-fluoroquinazolin-4(3H)-one
Method | Starting Materials | Conditions | Yield (%) | Ref |
---|---|---|---|---|
Niementowski-like Cyclization | 2-Amino-5-fluorobenzoic acid + Guanidine | NaOEt, EtOH, reflux, 6 h | 65–75 | [6] |
Buchwald-Hartwig Coupling | 2,4-Dichloro-7-fluoroquinazoline + NH₃ | Pd₂(dba)₃, BINAP, dioxane, 100°C | 82 | [4] |
Microwave-Assisted Cyclocondensation | 2-Amino-5-fluorobenzamide + HCONH₂ | MW, 200°C, 200 W, 10 min | 88 | [1] |
In antimycobacterial SAR, the 2-amino group in dinitrobenzylthio-quinazolinones (e.g., 26) was indispensable; its replacement with methylthio or sulfoxide abolished activity against M. tuberculosis . Similarly, in HIV NNRTIs, its deletion increased EC₅₀ by >10-fold against mutant strains [4].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2